Eryvarinol A

Description

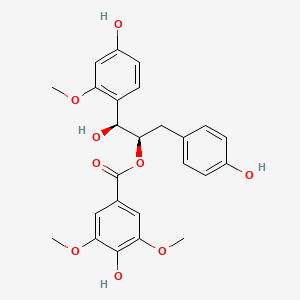

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26O9 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

[(1S,2R)-1-hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C25H26O9/c1-31-19-13-17(27)8-9-18(19)23(28)22(10-14-4-6-16(26)7-5-14)34-25(30)15-11-20(32-2)24(29)21(12-15)33-3/h4-9,11-13,22-23,26-29H,10H2,1-3H3/t22-,23+/m1/s1 |

InChI Key |

ISBPEYMYDJMZGH-PKTZIBPZSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC(CC2=CC=C(C=C2)O)C(C3=C(C=C(C=C3)O)OC)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)O[C@H](CC2=CC=C(C=C2)O)[C@H](C3=C(C=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC(CC2=CC=C(C=C2)O)C(C3=C(C=C(C=C3)O)OC)O |

Synonyms |

(1S,2R)-1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propanyl 4-hydroxy-3,5-dimethoxybenzoate 1-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3,5-dimethoxybenzoyloxy)-3-(4-hydroxyphenyl)propan-1-ol eryvarinol A |

Origin of Product |

United States |

Origin and Initial Research Pathways of Eryvarinol a

Botanical Source and Phytochemical Significance within Erythrina Species

Eryvarinol A was first isolated from the roots of Erythrina variegata L., a species belonging to the Fabaceae family. researchgate.net The genus Erythrina is well-documented for its rich and diverse array of secondary metabolites, which include a wide range of alkaloids and flavonoids. nih.gov These compounds are of significant interest to researchers for their potential biological activities and as chemotaxonomic markers.

The phytochemical landscape of Erythrina variegata, in particular, is characterized by the presence of isoflavonoids, pterocarpans, and other phenolic compounds. nih.gov The identification of this compound, a diphenylpropan-1,2-diol, within this species adds to the known chemical diversity of the genus. researchgate.net Its structure is notable for the inclusion of a syringyl group, a feature that makes it an unusual diphenylpropan-1,2-diol. researchgate.net The presence of such compounds underscores the importance of continued phytochemical investigation into Erythrina species to uncover novel natural products.

Methodologies for Isolation and Purification of this compound

The isolation of this compound from the roots of Erythrina variegata involved a multi-step process of extraction and chromatographic separation. The dried and powdered roots were subjected to extraction with acetone. The resulting extract was then partitioned and subjected to a series of column chromatography steps to separate the complex mixture of phytochemicals.

A common approach for the separation of such compounds involves the use of silica gel column chromatography with a gradient elution system, employing solvents of increasing polarity. This technique allows for the progressive separation of compounds based on their differential affinities for the stationary phase (silica gel) and the mobile phase (the solvent system). Further purification of the fractions containing this compound would typically be achieved through repeated column chromatography or other high-resolution techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation Methodologies of this compound and Related Analogues

The definitive structure of this compound was determined through a combination of spectroscopic and chemical methods. researchgate.net These techniques are standard in the field of natural product chemistry for the unambiguous identification of new compounds.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. 2D NMR experiments help to piece together the molecular structure by showing correlations between protons and carbons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, allowing for the deduction of its molecular formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, based on their characteristic absorption of infrared radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can help to identify chromophoric systems.

The combined data from these spectroscopic techniques allowed for the complete assignment of the structure of this compound as 1-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxy-3,5-dimethoxybenzoyloxy)-3-(4-hydroxyphenyl)propan-1-ol. researchgate.net

Related Analogues:

Alongside this compound, a related compound, Eryvarinol B, was also isolated and identified. researchgate.net Eryvarinol B is the 3''-prenyl derivative of this compound. researchgate.net The structural elucidation of this analogue would have followed a similar spectroscopic approach, with the NMR and mass spectral data showing the characteristic signals of the additional prenyl group. The genus Erythrina is known to produce a variety of other structurally related isoflavonoids and pterocarpans, such as eryvarins and abyssinone V.

Table of Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Complex pattern of signals corresponding to aromatic and aliphatic protons. |

| ¹³C NMR | Resonances confirming the presence of the diphenylpropan-1,2-diol skeleton and the syringyl group. |

| Mass Spec | Molecular ion peak consistent with the proposed molecular formula. |

Biosynthetic Pathways of Eryvarinol a

Proposed Biosynthetic Routes and Precursor Utilization

Specific proposed biosynthetic routes and precursor utilization pathways for Eryvarinol A have not been detailed in the available scientific literature. The biosynthesis of complex natural products often involves intricate enzymatic steps, starting from primary metabolites. However, without dedicated studies on this compound, its specific precursors (e.g., derived from phenylpropanoid pathways or other metabolic routes) and the sequence of reactions leading to its formation remain uncharacterized.

Enzymatic Mechanisms and Key Biosynthetic Enzymes Involved in this compound Formation

Information regarding the specific enzymes and their mechanisms responsible for this compound biosynthesis is currently unavailable. The formation of diphenylpropan-1,2-diol structures and subsequent esterification with syringyl groups would typically involve a cascade of enzymes, potentially including hydroxylases, oxidoreductases, esterases, and transferases. However, the precise enzymes and their catalytic roles in this compound synthesis have not been identified in the reviewed literature.

Genetic and Molecular Basis of this compound Biosynthetic Machinery

The genetic and molecular basis governing the biosynthesis of this compound, such as the identification of specific genes or gene clusters encoding the necessary biosynthetic enzymes, has not been reported. Understanding the genetic machinery would typically involve genomic sequencing and functional characterization of genes in Erythrina variegata or other producing organisms. This information is crucial for elucidating how the plant synthesizes this complex molecule but is currently lacking for this compound.

Bioengineering and Synthetic Biology Strategies for this compound Production and Diversity

Given the absence of detailed knowledge regarding this compound's native biosynthetic pathways, specific strategies for its bioengineering or synthetic biology production have not been established. General approaches in metabolic engineering and synthetic biology are applied to natural product biosynthesis, but these require a foundational understanding of the target molecule's metabolic origins.

No specific metabolic engineering approaches have been documented for enhancing this compound production. Metabolic engineering typically involves the manipulation of host organisms' metabolic pathways to increase the yield of a desired compound, often by overexpressing key genes, knocking out competing pathways, or introducing heterologous enzymes. Without identified biosynthetic genes or pathways for this compound, such strategies cannot be applied.

Combinatorial biosynthesis, a technique that combines enzymes from different organisms or pathways to create novel molecular structures, has not been applied to this compound or its analogues. This approach relies on the modular nature of some biosynthetic enzymes (e.g., polyketide synthases) or the ability to swap enzyme domains to generate structural diversity. The complex, non-modular nature of this compound's structure, as currently understood, might present challenges for traditional combinatorial biosynthesis methods.

Mutasynthesis, a strategy where a mutant organism is supplied with an unnatural precursor that is then incorporated into a natural product scaffold, has not been reported for this compound. This technique is useful for generating "unnatural" natural product derivatives when the native biosynthetic pathway can be manipulated to accept exogenous building blocks. The lack of a characterized this compound biosynthetic pathway prevents the implementation of mutasynthetic approaches.

Compound List

The following compounds have been mentioned in the context of Erythrina species or related research:

Abyssinone V

Alpinum isoflavone (B191592)

Astaxanthin

β-carotene

Bidwillon B

Brevianamides A and B

Chalkophomycin

Destruxins

Dehydrobrevianamide F

Deoxybrevianamide E

Epi-erythratidine

Epilupeol

Erycrystagallin

Erythraline

Erythritol

Erythrinan system

Erythroidine (alpha- and beta-)

Erysodienone

Erysodine

Erysopine

Erysotine

Erysovine

Eryvaiestyrene

Eryvarin H

this compound

Eryvarinol B

Eryvarins F and G

Euchrenona B-9

Fatty acids

Faseolidina

Faseolidina, 6(A)-Hydroxy: 2-. (Gamma-Gamma-Dimethyl-allyl)

Ferulic acid (Ácido ferúlico)

Fixed oils

Folitenol

Hipaforina

Hydroxypyrroloindoline

Hydroxy-epi-erythratidine

Iso-Flavanone: 4'-Hydroxy-3',5'-6Triprenyl

Isococculinine

Laburnetina

Mannosylerythritol lipids (MELs)

Muconic acid

Myxothiazol

N-Nor Orientalina

(-)-Eurotiumin A

1,2-Diphenylpropane-1,2-diol

Phaseollina

Procyanidin B2

Quercetin (Quercetinaa)

Quercetin-4-O (Quercetinaa-4-O)

4,4'-dihydroxy-nostoxanthin

4-hydroxy-nostoxanthin

4,4'-diketo-nostoxanthin

4-keto-nostoxanthin

Nostoxanthin

Orientanol B

Orientanol C

Orientanol F

Quercetin

Quercetin-4-O

Scandenone

Sterols

Stachydrine

3β,28-dihydroxyolean-12-ene

4',5,7-trihydroxy-8-methylisoflavone

4',5,7-trihydroxy-8-prenylisoflavone

Zeaxanthin

Chemical Synthesis of Eryvarinol a and Analogues

Total Synthesis Strategies for Eryvarinol A

Total synthesis involves the construction of a target molecule from simple, commercially available starting materials. For complex natural products, this process often requires a multi-step approach, with each step carefully designed to build the molecular skeleton and introduce the correct stereochemistry. While specific published total syntheses of this compound were not found in the provided search results, the principles and methodologies applied to related compounds from Erythrina species offer significant insight.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a cornerstone of synthetic planning, involving the conceptual deconstruction of a target molecule into simpler precursors ias.ac.inyoutube.comjournalspress.come3s-conferences.orglibretexts.org. This process works backward from the target, identifying key bonds that can be formed through known chemical reactions. For a molecule like this compound, which likely possesses multiple chiral centers and complex ring systems, retrosynthetic analysis would involve identifying strategic disconnections that lead to readily available starting materials or intermediates that can be synthesized efficiently.

Key considerations in the retrosynthetic analysis of complex natural products include:

Strategic Disconnections: Identifying carbon-carbon or carbon-heteroatom bonds that can be formed using reliable and high-yielding reactions, such as aldol (B89426) reactions, Diels-Alder cycloadditions, or cross-coupling reactions.

Functional Group Interconversions (FGIs): Planning transformations that convert functional groups into more reactive or suitable forms for subsequent bond-forming steps.

Stereochemical Control: Planning reactions that establish the correct stereochemistry at chiral centers, either through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Development of Stereoselective and Enantioselective Methodologies

The biological activity of natural products is often highly dependent on their precise three-dimensional structure. Therefore, achieving stereoselective and enantioselective synthesis is paramount montclair.edunih.govpressbooks.puborganic-chemistry.orgegrassbcollege.ac.inchemrxiv.orgorganic-chemistry.orgnih.gov. Stereoselective synthesis aims to preferentially form one stereoisomer over others. Enantioselective synthesis specifically targets the formation of a single enantiomer.

For molecules with multiple stereocenters, such as this compound is presumed to have, several strategies can be employed:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules (e.g., amino acids, carbohydrates) as starting materials, which already possess defined stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral molecule (auxiliary) to a substrate to direct the stereochemical outcome of a reaction. The auxiliary is later removed numberanalytics.com.

Asymmetric Catalysis: Employing chiral catalysts (metal complexes or organocatalysts) to control the stereochemistry of a reaction. This is a highly efficient method as a small amount of catalyst can generate a large amount of chiral product nih.govpressbooks.puborganic-chemistry.orgchemrxiv.orgorganic-chemistry.org. For instance, asymmetric epoxidation or asymmetric hydrogenation are common techniques.

Diastereoselective Reactions: Designing reactions where the existing stereocenters in a molecule influence the stereochemical outcome of a new stereocenter being formed montclair.eduegrassbcollege.ac.in.

The synthesis of Eryvarin H, a related compound from Erythrina, involved a modular synthetic route, suggesting the application of stereoselective methodologies to construct its complex scaffold rsc.orgnih.govresearchgate.net.

Challenges and Innovations in Total Synthesis of this compound Scaffolds

The total synthesis of complex natural products like this compound typically presents significant challenges:

Construction of Polycyclic Frameworks: Assembling multiple fused or bridged rings requires precise control over bond formation and cyclization reactions.

Installation of Multiple Stereocenters: Ensuring the correct relative and absolute configuration at each chiral center is often the most demanding aspect.

Sensitive Functional Groups: Natural products may contain functional groups that are prone to degradation or unwanted side reactions under synthetic conditions.

Innovations in synthetic methodology, such as the development of new catalysts, milder reaction conditions, and more efficient protecting group strategies, are crucial for overcoming these challenges. For example, the total synthesis of Eryvarin H involved a modular approach, implying the development of specific synthetic steps to build its core structure rsc.orgnih.govresearchgate.net.

Synthetic Methodologies for this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound is vital for structure-activity relationship (SAR) studies, aiming to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This typically involves modifying specific parts of the natural product's structure while retaining the core scaffold.

Methodologies for synthesizing analogues often build upon the total synthesis route or employ semi-synthetic approaches. For example, the synthesis of analogues of the related natural product Varitriol was achieved via olefin cross-metathesis nih.gov. Similarly, studies on Eryvarin H have explored the synthesis of its derivatives to investigate their biological activity as ERRγ inverse agonists rsc.orgnih.govresearchgate.net. These studies often involve:

Late-Stage Functionalization: Modifying the completed or near-completed this compound scaffold at specific positions.

Table 1: Examples of Synthetic Strategies for Natural Product Analogues

| Natural Product Class | Analogue Synthesis Strategy | Key Methodologies/Reactions | Reference Focus |

| Eryvarin H | Modular synthetic route, biological evaluation of analogues | Total synthesis, derivative preparation | rsc.orgnih.govresearchgate.net |

| Varitriol | Synthesis of novel analogues | Olefin cross-metathesis | nih.gov |

| Reversan | Synthesis of structural analogues (amides) | Microwave-assisted amidation, NaF/alumina-mediated cyclization | nih.govresearchgate.net |

Semi-synthesis Approaches from Natural Precursors

Semi-synthesis offers a pragmatic route to complex molecules by utilizing readily available natural products as starting materials, thereby reducing the number of synthetic steps required compared to total synthesis uniroma1.itwikipedia.orgtapi.comscripps.edu. This approach is particularly advantageous when the natural precursor is abundant and its structure closely resembles the target molecule.

This compound has been identified as a constituent of Erythrina species scispace.comresearchgate.net. If these Erythrina species yield this compound in sufficient quantities, or if a closely related, more abundant precursor is available from these plants, semi-synthesis could be a viable strategy. This would involve isolating the precursor and then performing a limited number of chemical modifications to obtain this compound or its derivatives.

The advantages of semi-synthesis include:

Preservation of Chirality: The stereochemistry of the natural precursor is often retained, simplifying the synthetic challenge.

Access to Complex Scaffolds: It provides a way to access molecules with intricate structures that would be prohibitively difficult to synthesize entirely from scratch.

Examples of successful semi-synthesis include the production of paclitaxel (B517696) from 10-deacetylbaccatine III, and artemether (B1667619) from artemisinin (B1665778) wikipedia.org. While direct semi-synthesis of this compound is not explicitly detailed in the provided search results, the principle is well-established for complex natural products derived from botanical sources.

List of Compounds Mentioned:

this compound

Eryvarin H

Varitriol

Reversan

Structure Activity Relationship Sar and Structural Modification Studies of Eryvarinol a

Design and Synthesis of Eryvarinol A Analogues and Derivatives for SAR Investigations

Based on a thorough review of available scientific literature, there are no specific studies detailing the targeted design and synthesis of analogues and derivatives of this compound for the purpose of SAR investigations. Research has primarily focused on the isolation of this compound from natural sources, such as plants from the Erythrina genus, rather than on its synthetic modification to probe its biological activities.

Elucidation of Structural Determinants for Modulating Biological Activities

While specific SAR studies on a series of this compound derivatives are not available, broader research on flavonoids isolated from the Erythrina genus provides some insight into key structural features. A structure-activity relationship analysis of these compounds highlighted the crucial role of the prenyl functional group in enhancing antibacterial activity. researchgate.net It was noted that an increase in the number of prenyl groups on the flavonoid scaffold led to improved antibacterial effectiveness, whereas modification or removal of this group diminished the activity. researchgate.net This suggests that the prenyl group present on the this compound structure is likely a significant determinant of its biological function, particularly its antibacterial properties.

Computational Approaches in SAR Studies

Computational methods have been employed to investigate the biological potential of this compound, primarily through molecular docking simulations.

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound or its derivatives have been reported in the reviewed literature. The development of such models requires a dataset of multiple analogues with corresponding biological activity data, which is not currently available.

This compound has been included in several in silico studies to predict its binding affinity to various protein targets. These computational screening approaches help to identify potential mechanisms of action and therapeutic applications.

One study investigated the potential of phytochemicals from Erythrina variegata, including this compound, to treat primary dysmenorrhea and endometriosis. niscpr.res.inniscpr.res.in Molecular docking was used to evaluate the interaction of these compounds with targets involved in inflammation and pain, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), tumor necrosis factor (TNF), and prostaglandin (B15479496) F2α (PGF 2α). niscpr.res.inniscpr.res.in The study reported that these phytochemicals exhibited low binding affinities, indicating strong potential interactions with the targets. niscpr.res.inniscpr.res.in

Another computational analysis included this compound in a group of phytochemicals screened for their potential to inhibit DNA methyltransferases (DNMTs). nitrkl.ac.in The compounds were docked into the active site of crystallographic structures of DNMTs to predict their binding affinity. nitrkl.ac.in This type of research aims to identify novel epigenetic modulators for conditions like cancer.

Table 1: Summary of Molecular Docking Studies Involving this compound

| Target Protein(s) | Therapeutic Area Investigated | Study Focus |

|---|---|---|

| COX-1, COX-2, TNF, PGF 2α | Primary Dysmenorrhea & Endometriosis | Evaluation of anti-inflammatory and analgesic potential. niscpr.res.inniscpr.res.in |

Note: Specific binding affinity scores (e.g., in kcal/mol) for this compound were not detailed in the abstracts of the referenced studies but were part of a broader analysis of multiple compounds.

There are no available research articles detailing the application of artificial intelligence or machine learning specifically for the structure-activity relationship studies of this compound.

Conformational Analysis and its Impact on Biological Activity

A search of the scientific literature did not yield any studies focused on the conformational analysis of this compound or how its three-dimensional structure impacts its biological activity. Such studies are essential for a deeper understanding of its interaction with biological targets but have not yet been reported for this specific compound.

Mechanistic Investigations of Eryvarinol A S Biological Activities in Vitro/cellular/molecular

Biological Target Identification and Validation

The identification of specific molecular targets is a crucial first step in understanding the pharmacological profile of a compound. For Eryvarinol A, the proposed targets include protein receptors and enzymes, which are key regulators of cellular processes.

Protein Receptors (e.g., ERRγ, GPR41)

Estrogen-related receptor gamma (ERRγ), a member of the nuclear receptor family, acts as a constitutive activator of transcription. wikipedia.org It plays a role in regulating gene expression and is considered an orphan receptor as its endogenous ligand has not been identified. wikipedia.org

G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is activated by short-chain fatty acids. frontiersin.orgscbt.com This receptor is involved in energy homeostasis and is expressed in various tissues including adipose tissue and the gastrointestinal tract. frontiersin.orgscbt.com

Enzymes (e.g., COX-1, COX-2, CYP19A1)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.govdrugs.com COX-2 is an inducible enzyme, with its expression being upregulated during inflammation. nih.govdrugs.comwikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of drugs that function by inhibiting these enzymes. nih.gov

CYP19A1, commonly known as aromatase, is an enzyme responsible for a key step in the biosynthesis of estrogens. It is a target for the treatment of hormone-dependent breast cancer.

Nucleic Acids and Other Biological Macromolecules

Direct interactions between small molecules and nucleic acids can influence genetic processes. Oligonucleotides, for instance, can be designed to bind to specific nucleic acid sequences to modulate gene expression. nih.gov

Modulatory Effects on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, dictating cellular responses. Investigation into the effect of this compound on these pathways is essential to understand its potential biological impact.

Inflammatory Pathways (e.g., TNF, PGF2α, NF-κB, MAPK)

Tumor necrosis factor (TNF) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. versusarthritis.orgrheumatology.orghopkinsarthritis.org TNF inhibitors are a class of drugs used to treat a variety of inflammatory conditions. rheumatology.orgwebmd.com

Prostaglandin (B15479496) F2α (PGF2α) is a biologically active prostaglandin involved in various physiological and pathological processes, including inflammation and smooth muscle contraction.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. frontiersin.org The NF-κB signaling pathway is a critical regulator of the inflammatory response. frontiersin.orgnih.gov

Mitogen-activated protein kinase (MAPK) pathways are a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. cellsignal.com The MAPK/ERK pathway is involved in cellular processes such as proliferation, differentiation, and survival. nih.govnih.gov

Hormonal Regulation and Nuclear Receptor Modulation

Hormonal regulation involves the intricate control of hormone synthesis, secretion, and action. Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.govfrontiersin.org Upon binding with a ligand, these receptors can directly regulate the expression of genes. nih.govnih.gov

Epigenetic Modulations

There is currently a lack of specific research data on the epigenetic modulations induced by this compound. Epigenetic mechanisms, including DNA methylation and histone modifications, are crucial in regulating gene expression and cellular function. While some natural compounds are known to influence these processes, dedicated studies to determine if and how this compound interacts with the epigenetic machinery have not been reported. Therefore, its role as a potential epigenetic modulator remains an open area for future investigation.

Cellular Responses and Phenotypic Effects (e.g., anti-inflammatory, antibacterial)

The cellular and phenotypic effects of compounds from the Erythrina genus are more broadly documented, with many flavonoids exhibiting anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity: Extracts from Erythrina species have demonstrated anti-inflammatory effects in various studies. For instance, an ethanolic extract of Erythrina variegata bark was found to inhibit the production of prostaglandins and nitric oxide in RAW 264.7 cell lines, suggesting a potential mechanism for its anti-inflammatory action. nih.gov Phenolic compounds within the Erythrina genus are thought to contribute to these effects by suppressing pro-oxidant and inflammatory signaling pathways. nih.gov However, specific studies isolating and detailing the anti-inflammatory cellular responses to this compound are not readily available.

Antibacterial Activity: The antibacterial potential of flavonoids from the Erythrina genus has been recognized. nih.gov These compounds are proposed to exert their effects through mechanisms such as the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov For example, various flavonoids isolated from Erythrina species have shown activity against a range of bacteria, including drug-resistant strains. nih.govmdpi.com While this suggests that this compound may possess similar properties, specific data on its antibacterial spectrum and the precise cellular responses it elicits in bacteria are needed to confirm this.

Table 1: Reported Biological Activities of Compounds from the Erythrina Genus

| Compound/Extract | Biological Activity | Model System | Key Findings |

|---|---|---|---|

| Erythrina variegata ethanolic extract | Anti-inflammatory | RAW 264.7 cells | Inhibition of COX-2 and nitric oxide production nih.gov |

| Erythrina flavonoids | Antibacterial | Various bacteria | Proposed mechanisms include inhibition of nucleic acid synthesis and disruption of membrane function nih.gov |

Omics-Based Approaches in Mechanism Elucidation (e.g., transcriptomics, proteomics)

The application of "omics" technologies, such as transcriptomics and proteomics, provides a comprehensive view of the molecular changes induced by a compound in a biological system. These approaches are powerful tools for elucidating mechanisms of action. However, there is no specific information in the reviewed literature indicating that transcriptomic or proteomic studies have been conducted to investigate the cellular effects of this compound. Such studies would be invaluable in identifying the specific genes, proteins, and pathways that are modulated by this compound, thereby shedding light on its precise biological functions.

Future Perspectives and Emerging Research Avenues for Eryvarinol a

Exploration of Untapped Biological Potentials and Novel Mechanisms

While Erythrina species have demonstrated a range of biological activities, including CNS depressant, antiplasmodial, antiherpetic, antibacterial, antifungal, allelopathic, and antiviral effects researchgate.net, the specific untapped biological potentials and novel mechanisms of Eryvarinol A itself remain an area ripe for investigation. Future research should aim to systematically screen this compound against a broader spectrum of biological targets and disease models. This could involve high-throughput screening assays to identify new therapeutic indications, such as anti-cancer or immunomodulatory activities. Furthermore, detailed mechanistic studies are needed to understand how this compound exerts its effects at the molecular level. Techniques like proteomics, transcriptomics, and metabolomics can provide insights into its interactions with cellular pathways, potentially uncovering novel mechanisms of action that could lead to the development of new therapeutic strategies. Identifying specific protein targets or signaling pathways modulated by this compound will be crucial for understanding its biological impact and guiding future drug development efforts.

Advancements in Synthetic Methodologies for Complex this compound Analogues

The synthesis of complex natural products like this compound and its analogues is a cornerstone of medicinal chemistry, enabling the production of sufficient quantities for rigorous biological testing and the creation of derivatives with improved properties. While specific synthetic routes for this compound were not detailed in the provided search results, advancements in synthetic methodologies are critical. Future research should focus on developing efficient, scalable, and stereoselective synthetic pathways for this compound. This includes exploring novel catalytic systems, asymmetric synthesis techniques, and flow chemistry approaches to streamline production. Furthermore, the synthesis of diverse this compound analogues is essential for structure-activity relationship (SAR) studies. By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its biological activity and optimize its potency, selectivity, and pharmacokinetic properties. Techniques such as scaffold hopping, where the core structure is modified with bioisosteric replacements, could also yield novel compounds with enhanced therapeutic profiles mdpi.com.

Integration of Advanced Computational and AI/ML Techniques in this compound Research

Further Development of Biosynthetic Pathway Redesign and Engineering for New this compound Derivatives

Understanding and manipulating the biosynthetic pathways of natural products is a key strategy for producing complex molecules and generating novel derivatives. Research into the biosynthesis of this compound, likely occurring in Erythrina species, could involve identifying the genes and enzymes responsible for its production nih.govriken.jpriken.jp. Once the biosynthetic pathway is elucidated, metabolic engineering and synthetic biology approaches can be employed to redesign these pathways in microbial hosts. This could enable the sustainable and scalable production of this compound, overcoming limitations associated with extraction from natural sources. Moreover, by genetically modifying or engineering the enzymes involved in the biosynthesis, researchers can create novel this compound derivatives that may possess enhanced or entirely new biological activities. This approach allows for the generation of diverse chemical entities that might be challenging to access through traditional chemical synthesis alone riken.jprsc.org.

Role of this compound in Chemical Biology and Systems Biology Studies

This compound can serve as a valuable tool in chemical biology and systems biology research to probe biological processes and understand complex cellular functions. As a natural product with potential bioactivity, it can be used as a chemical probe to investigate specific cellular pathways, protein functions, or disease mechanisms riken.jplon.ac.uk. For instance, if this compound is found to inhibit a particular enzyme or modulate a signaling cascade, it can be used to study the downstream effects of that inhibition or modulation in cellular systems. In systems biology, which aims to understand the emergent behaviors of complex biological systems, this compound could be used to perturb these systems and observe the resulting responses. This could involve studying its impact on gene expression networks, protein-protein interactions, or metabolic pathways stanford.edunih.gov. By integrating chemical insights with biological systems analysis, researchers can gain a more comprehensive understanding of this compound's biological role and its potential applications.

Q & A

Basic Question

- Data Management Plans (DMPs) : Specify storage formats (e.g., .csv for raw data), version control, and metadata standards.

- Ethical compliance : Anonymize human-derived data (if applicable) and secure informed consent.

- Backup protocols : Use encrypted cloud storage or institutional repositories.

Reference guidelines from the European Research Council (ERC) for project-specific DMPs .

How can experimental parameters be optimized for this compound synthesis?

Advanced Question

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).

- Sensitivity analysis : Identify critical parameters via Monte Carlo simulations.

- Pilot studies : Conduct small-scale trials to refine protocols before full-scale synthesis.

Document iterative adjustments in supplementary materials .

What strategies ensure reproducibility in this compound experiments?

Basic Question

- Detailed protocols : Include step-by-step procedures, reagent lot numbers, and instrument settings.

- Independent replication : Collaborate with external labs to validate key findings.

- Negative controls : Account for solvent effects or environmental contaminants.

Adhere to reporting standards from journals like AJEV (e.g., interpretive abstracts for clarity) .

How can multi-omics data be integrated to study this compound’s mechanism of action?

Advanced Question

- Transcriptomics/proteomics : Use pathway analysis tools (e.g., KEGG, STRING) to link gene expression changes to protein targets.

- Metabolomics : Pair LC-MS data with network modeling to identify metabolic disruptions.

- Validation : Confirm hypotheses via CRISPR knockdown or inhibitor assays.

Ensure raw data is publicly archived in platforms like MetaboLights .

Which statistical approaches are suitable for analyzing dose-response relationships of this compound?

Advanced Question

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with post-hoc tests : Compare efficacy across dosage groups.

- Survival analysis : Apply Kaplan-Meier methods for in vivo toxicity studies.

Report p-values, effect sizes, and confidence intervals to avoid overinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.